molecular formula C16H33ClN2S B14330308 1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 108653-34-5

1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14330308
CAS No.: 108653-34-5
M. Wt: 321.0 g/mol
InChI Key: CECJIIAQIGXSTC-UHFFFAOYSA-N
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Description

1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a decylsulfanyl group and an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-ethyl-2,3-dihydro-1H-imidazole with decylsulfanyl methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazolium salts.

Scientific Research Applications

1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Potential use as a drug delivery agent due to its ability to form stable complexes with pharmaceutical compounds.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with cellular membranes. The decylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to cell lysis and death, making it effective against microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Octylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
  • 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Uniqueness

1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chain length of the decylsulfanyl group, which provides an optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to interact with both aqueous and lipid environments, making it versatile for various applications.

Properties

CAS No.

108653-34-5

Molecular Formula

C16H33ClN2S

Molecular Weight

321.0 g/mol

IUPAC Name

1-(decylsulfanylmethyl)-3-ethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C16H32N2S.ClH/c1-3-5-6-7-8-9-10-11-14-19-16-18-13-12-17(4-2)15-18;/h12-13H,3-11,14-16H2,1-2H3;1H

InChI Key

CECJIIAQIGXSTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC[NH+]1CN(C=C1)CC.[Cl-]

Origin of Product

United States

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